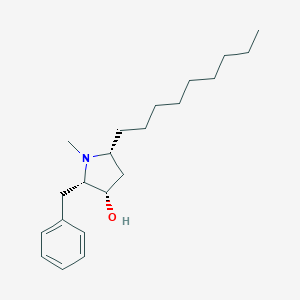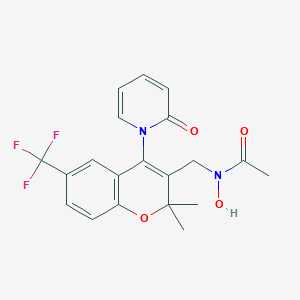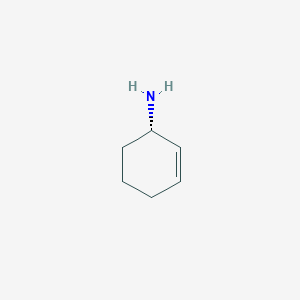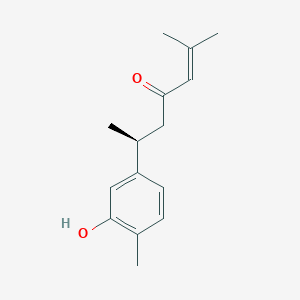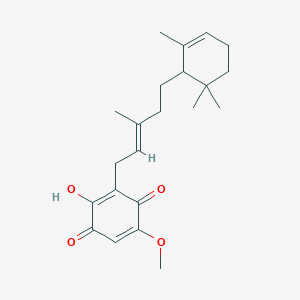
Isometachromin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isometachromin is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a flavonoid compound that is found in various plants and has been studied extensively for its potential use in treating a wide range of diseases. In
Mecanismo De Acción
The mechanism of action of Isometachromin is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. It also activates the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isometachromin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain. It is also relatively stable and can be stored for long periods. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for Isometachromin research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. Another area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. This compound has been shown to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. Finally, this compound has potential applications in the food industry as a natural preservative and antioxidant.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has potential therapeutic properties. It has been studied extensively for its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including its potential use in treating neurodegenerative diseases, metabolic disorders, and as a natural preservative and antioxidant in the food industry.
Aplicaciones Científicas De Investigación
Isometachromin has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. Studies have also shown that this compound can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells.
Propiedades
| 145401-37-2 | |
Fórmula molecular |
C22H30O4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h7-8,13,17,24H,6,9-12H2,1-5H3/b14-8+ |
Clave InChI |
QWVBWKKUVQTKEX-RIYZIHGNSA-N |
SMILES isomérico |
CC1=CCCC(C1CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)(C)C |
SMILES |
CC1=CCCC(C1CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)(C)C |
SMILES canónico |
CC1=CCCC(C1CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)(C)C |
Sinónimos |
isometachromin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)


